molecular formula C9H11ClFN B1449342 (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1643378-58-8

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B1449342
M. Wt: 187.64 g/mol
InChI Key: HZAULGOGPQNNCA-OULXEKPRSA-N
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Description

“(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H11ClFN . It is a derivative of cyclopropanamine, which is a class of organic compounds characterized by a cyclopropane ring bearing an amine group .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring, attached to an amine group and a 3-fluorophenyl group . The InChI code for this compound is "InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 187.0564052 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Enzymatic Synthesis and Pharmaceutical Applications

The compound (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride has been studied in the context of enzymatic synthesis and its use in pharmaceuticals. Wang, Liu, and Tsai (2019) developed an efficient hydrolytic resolution process for preparing a closely related compound, (1R,2R)-DFPCPCA, which is a key building block for the synthesis of Ticagrelor, a platelet aggregation antagonist. This study demonstrates the potential of using immobilized Candida antarctica lipase B (CALB) in methyl tert-butyl ether for the synthesis of optically pure cyclopropane-1-carboxylic acids and derivatives (Wang, Liu, & Tsai, 2019). Similarly, Hugentobler et al. (2016) explored biocatalytic routes for synthesizing the cyclopropyl amine (1R,2S)-2, which is a crucial component for Ticagrelor, using different biocatalysts like ketoreductase, amidase, and lipase (Hugentobler et al., 2016).

Sigma Receptor Ligands

Research by Schinor et al. (2020) identified stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines as a new class of σ receptor ligands. These compounds, including variants of the (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine, showed selectivity for different subtypes of the σ receptor, which is significant for their potential use in treating disorders related to these receptors (Schinor et al., 2020).

Antiviral Applications

Oka et al. (2001) synthesized novel tricyclic compounds with an amine moiety, including derivatives of (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine, for the development of anti-influenza virus agents. One of these compounds showed potent activity against the influenza A virus, indicating the potential application of these compounds in antiviral therapies (Oka et al., 2001).

properties

IUPAC Name

(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAULGOGPQNNCA-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride

CAS RN

1643378-58-8
Record name rac-(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
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